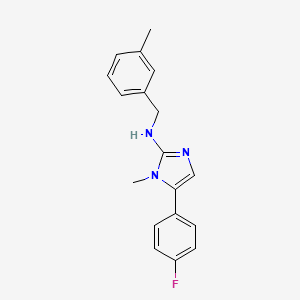![molecular formula C29H22Cl4N2O4 B11565591 Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] CAS No. 143537-64-8](/img/structure/B11565591.png)
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by a propane-2,2-diyl group and substituted with 3,4-dichlorophenyl carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] typically involves the reaction of propane-2,2-diyldibenzene-4,1-diyl with 3,4-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate].
Chemical Reactions Analysis
Types of Reactions
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism by which Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- Propane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)
- 4,4’-(Propane-2,2-diyl)bis(cyanatobenzene)
- 4,4’-Bis(2-aminobenzen sulfonyl)bisphenol ester
Uniqueness
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] is unique due to its specific substitution pattern with 3,4-dichlorophenyl carbamate groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
Properties
CAS No. |
143537-64-8 |
|---|---|
Molecular Formula |
C29H22Cl4N2O4 |
Molecular Weight |
604.3 g/mol |
IUPAC Name |
[4-[2-[4-[(3,4-dichlorophenyl)carbamoyloxy]phenyl]propan-2-yl]phenyl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C29H22Cl4N2O4/c1-29(2,17-3-9-21(10-4-17)38-27(36)34-19-7-13-23(30)25(32)15-19)18-5-11-22(12-6-18)39-28(37)35-20-8-14-24(31)26(33)16-20/h3-16H,1-2H3,(H,34,36)(H,35,37) |
InChI Key |
YDMKHMXIENHLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11565508.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}propyl (4-methyl-1,2,5-oxadiazol-3-yl)carbamate](/img/structure/B11565509.png)

![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11565517.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11565519.png)
![1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione](/img/structure/B11565526.png)
![5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11565531.png)
![4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one](/img/structure/B11565532.png)
![(5E)-5-(3-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11565533.png)
![3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11565535.png)
![6-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11565538.png)
![1,1'-Decane-1,10-diylbis[3-(3-ethylphenyl)urea]](/img/structure/B11565546.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11565549.png)
![4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11565551.png)
